molecular formula C22H28N4O6 B562767 Mitoxantrone-d8 CAS No. 1189974-82-0

Mitoxantrone-d8

Cat. No.: B562767
CAS No.: 1189974-82-0
M. Wt: 452.5 g/mol
InChI Key: KKZJGLLVHKMTCM-PMCMNDOISA-N
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Description

Mitoxantrone-d8 (also known as Mitozantrone-d8 or NSC 301739-d8) is a stable isotopic variant of Mitoxantrone. Mitoxantrone itself is a clinically used drug with several important properties:

    Topoisomerase II Inhibitor: Mitoxantrone interferes with DNA replication and repair by inhibiting topoisomerase IIα, an enzyme crucial for DNA unwinding and resealing during cell division.

    Protein Kinase C (PKC) Inhibitor: It also exhibits PKC inhibitory activity.

Chemical Reactions Analysis

Mitoxantrone-d8 likely undergoes similar reactions as Mitoxantrone due to their structural similarity. These reactions include:

    Redox Reactions: Mitoxantrone can undergo both oxidation and reduction processes.

    Substitution Reactions: It may participate in nucleophilic substitution reactions.

    Common Reagents: Reagents like hydrogen peroxide (for oxidation) and hydrazine (for reduction) are often used.

    Major Products: The primary products depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

Mitoxantrone-d8 finds applications in various scientific fields:

    Chemistry: As a tool for studying drug metabolism and pharmacokinetics.

    Biology: Investigating cellular responses to topoisomerase inhibitors.

    Medicine: Clinical studies related to cancer treatment.

    Industry: Quality control and method development in pharmaceutical research.

Mechanism of Action

Mitoxantrone exerts its effects by:

    DNA Intercalation: It inserts between DNA base pairs, disrupting DNA replication and transcription.

    Topoisomerase II Inhibition: By trapping topoisomerase II-DNA complexes, it prevents DNA strand breakage and repair.

Comparison with Similar Compounds

Mitoxantrone-d8’s uniqueness lies in its deuterium labeling. Similar compounds include:

    Mitoxantrone: The non-deuterated parent compound.

    Doxorubicin: Another anthracenedione-based anticancer drug.

Properties

IUPAC Name

1,4-dihydroxy-5,8-bis[2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethylamino]anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O6/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,23-30H,5-12H2/i9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZJGLLVHKMTCM-PMCMNDOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NCCNC1=C2C(=C(C=C1)NCCNC([2H])([2H])C([2H])([2H])O)C(=O)C3=C(C=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662132
Record name 1,4-Dihydroxy-5,8-bis[(2-{[2-hydroxy(~2~H_4_)ethyl]amino}ethyl)amino]anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189974-82-0
Record name 1,4-Dihydroxy-5,8-bis[(2-{[2-hydroxy(~2~H_4_)ethyl]amino}ethyl)amino]anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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